molecular formula C30H31NO2 B1385663 N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline CAS No. 1040691-00-6

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline

Cat. No. B1385663
CAS RN: 1040691-00-6
M. Wt: 437.6 g/mol
InChI Key: SRFGJUXUZQFCDN-UHFFFAOYSA-N
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Description

“N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C30H31NO2 and a molecular weight of 437.57 . It is used in proteomics research applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline” are not fully detailed in the sources I found. We know its molecular formula is C30H31NO2 and it has a molecular weight of 437.57 .

Scientific Research Applications

Proteomics Research

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or a building block in synthesizing peptides or small molecules that interact with proteins, aiding in the identification and understanding of protein functions.

Analytical Chemistry

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline: may serve as a standard or reference compound in chromatography and mass spectrometry . Its unique structure allows it to be easily identified and quantified, which is crucial in the analysis of complex mixtures.

Chemical Synthesis

This compound can be involved in benzylic reactions, such as free radical bromination or nucleophilic substitution, which are fundamental reactions in organic synthesis . It can act as a substrate in various chemical transformations, leading to a wide range of products.

Mechanism of Action

The mechanism of action for “N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline” is not specified in the sources I found. It’s used in proteomics research applications , but the exact biological or chemical processes it influences are not detailed.

Safety and Hazards

The specific safety and hazard information for “N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline” is not provided in the sources I found. It’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions for “N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline” are not explicitly mentioned in the sources I found. Given its use in proteomics research applications , it’s likely that future research will continue to explore its potential uses and properties.

properties

IUPAC Name

N-[[2-(2-phenylethoxy)phenyl]methyl]-3-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO2/c1-3-11-25(12-4-1)15-10-21-32-29-18-9-17-28(23-29)31-24-27-16-7-8-19-30(27)33-22-20-26-13-5-2-6-14-26/h1-9,11-14,16-19,23,31H,10,15,20-22,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFGJUXUZQFCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165819
Record name 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline

CAS RN

1040691-00-6
Record name 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040691-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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